molecular formula C23H22D9N3O B1162269 AKB48-d9

AKB48-d9

Cat. No.: B1162269
M. Wt: 374.6
InChI Key: UCTCCIPCJZKWEZ-KGONJBPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKB48-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of AKB48 by GC- or LC-mass spectrometry (MS). AKB48 is a pentyl indazole that mimics JWH 018 adamantyl carboxamide and STS-135, which are synthetic cannabinoids (CBs). While the physiological properties of this compound are not known, quinolones with adamantyl-carboxamide moieties display high affinity for peripheral CB2 but greatly reduced affinity for central CB1. This product is intended for research and forensic applications.

Properties

Molecular Formula

C23H22D9N3O

Molecular Weight

374.6

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)/t16-,17+,18-,23?/i1D3,2D2,3D2,6D2

InChI Key

UCTCCIPCJZKWEZ-KGONJBPQSA-N

SMILES

O=C(NC1(C[C@H]2C3)C[C@H]3C[C@H](C2)C1)C4=NN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C5=C4C=CC=C5

Synonyms

1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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